Bienvenue dans la boutique en ligne BenchChem!

HIV-1 integrase inhibitor

Antiviral potency HIV-1 subtype diversity Drug sensitivity assay

Bictegravir is a second-generation INSTI with a higher genetic barrier to resistance than raltegravir and elvitegravir, and lower EC₅₀ than dolutegravir. It is effective against a broad spectrum of integrase mutants, including T66I/L74M/E138K/S147G/Q148R/S230N. Ideal for multinational trials and salvage therapy research. It offers once-daily, booster-free dosing and simplifies regimens with fewer drug-drug interactions.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
Cat. No. B14045151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-]
InChIInChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5+
InChIKeyZIRLWIWYZCQZJW-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bictegravir: A Potent HIV-1 Integrase Strand Transfer Inhibitor for First-Line and Treatment-Experienced Patient Populations


Bictegravir (BIC, formerly GS-9883) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that functions by chelating the Mg²⁺ cofactors in the integrase active site, thereby blocking the strand transfer step of viral DNA integration [1]. It is a key component of the single-tablet regimen Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide), approved for the treatment of HIV-1 infection in both antiretroviral-naïve and virologically suppressed adults. Compared to earlier INSTIs such as raltegravir (RAL) and elvitegravir (EVG), BIC demonstrates a higher genetic barrier to resistance and retains potent antiviral activity against a broad spectrum of clinically relevant integrase mutants [2]. Its pharmacokinetic profile supports once-daily oral dosing without the requirement for pharmacokinetic boosting, differentiating it from EVG, which necessitates co-administration with a CYP3A4 inhibitor [3].

Why Substituting HIV-1 Integrase Strand Transfer Inhibitors Without Quantitative Comparative Data Risks Suboptimal Clinical Outcomes


While the HIV-1 integrase strand transfer inhibitor (INSTI) class shares a common enzymatic target, individual agents exhibit critical divergences in resistance profiles, pharmacokinetic properties, and drug-drug interaction liabilities that preclude generic therapeutic interchangeability [1]. For instance, elvitegravir requires pharmacokinetic boosting with cobicistat, which introduces CYP3A4-mediated drug interactions not seen with bictegravir, dolutegravir, or raltegravir [2]. Moreover, the emergence of cross-resistance among INSTIs is not uniform; bictegravir and dolutegravir demonstrate significantly improved activity against many raltegravir- and elvitegravir-resistant mutants, but they themselves exhibit differential susceptibility to specific INSTI resistance-associated mutations such as R263K, G118R, and combinations thereof [3]. Therefore, the selection of a specific INSTI for research, clinical trial, or procurement purposes must be guided by precise, comparator-based quantitative evidence rather than class-level assumptions.

Quantitative Differentiating Evidence for Bictegravir Relative to Comparator HIV-1 Integrase Strand Transfer Inhibitors


Superior Potency Against HIV-1 Non-B Subtypes: Bictegravir vs. Raltegravir and Elvitegravir

In a drug sensitivity assay (DSA) using patient-derived HIV-1 gag-pol genes from multiple subtypes, bictegravir exhibited a lower median effective concentration (EC₅₀) compared to the first-generation INSTIs raltegravir and elvitegravir, demonstrating enhanced potency across diverse HIV-1 genetic backgrounds [1]. The equal or higher potency of bictegravir in non-B subtypes compared to raltegravir and elvitegravir confirms its suitability for use in countries dominated by non-B subtypes [1]. Specifically, the strand transfer IC₅₀ (IC₅₀-ST) for bictegravir was lower in subtypes 01_AE (p=0.017) and 02_AG (p=0.045) compared to subtype B, whereas elvitegravir showed higher IC₅₀-ST for HIV-1C (p<0.05) and 02_AG (p<0.05) than HIV-1B, indicating subtype-dependent potency variations for EVG but not for BIC [1].

Antiviral potency HIV-1 subtype diversity Drug sensitivity assay

Enhanced Resistance Profile: Bictegravir vs. Dolutegravir Against Cabotegravir-Selected Quadruple Mutants

In a single-round infection assay comparing bictegravir (BIC), dolutegravir (DTG), and cabotegravir (CAB) against a panel of novel CAB-resistant integrase mutants, BIC demonstrated broader efficacy than DTG [1]. Notably, BIC exhibited superior activity against the IN mutant T66I/L74M/E138K/S147G/Q148R/S230N, which was selected by CAB using an EVG-resistant lab strain [1]. These findings support the notion that BIC may retain activity against certain complex mutant backgrounds where DTG's potency is compromised, providing a potential advantage in salvage therapy settings.

Drug resistance Integrase mutants Phenotypic susceptibility

Favorable Drug-Drug Interaction Profile: Bictegravir vs. Elvitegravir

Elvitegravir (EVG) metabolism occurs primarily via cytochrome P450 3A4 and requires pharmacokinetic boosting with cobicistat, a potent CYP3A4 inhibitor, to achieve systemic exposures suitable for once-daily dosing [1]. In contrast, bictegravir (BIC) is metabolized via both CYP3A4 and uridine 5′-diphospho-glucuronosyltransferase 1A1 (UGT1A1) and does not require a boosting agent, resulting in a reduced potential for clinically significant drug-drug interactions compared to EVG [1]. Furthermore, cabotegravir, raltegravir, and dolutegravir also have minimal drug-drug interaction profiles, but BIC offers the advantage of being available in a single-tablet regimen without a booster [2].

Pharmacokinetics Drug-drug interactions Cytochrome P450

Lower Fold-Change in Phenotypic Susceptibility Among Highly Treatment-Experienced Patients: Bictegravir vs. Dolutegravir, Elvitegravir, and Raltegravir

In a study of 14 INSTI-resistant clinical isolates from highly treatment-experienced patients who had failed an INSTI-based regimen, the median fold-change (FC) in phenotypic susceptibility relative to wild-type virus was lowest for bictegravir, indicating superior retained activity [1]. The median FC for BIC was 3.2, compared to 6.3 for dolutegravir, >164 for elvitegravir, and >188 for raltegravir [1]. This quantitative difference underscores BIC's improved resilience against the complex mutational patterns that emerge under drug pressure in clinical settings.

Phenotypic resistance Treatment-experienced Fold-change

Comparable or Superior Maintenance of Viral Suppression Following Switch: Bictegravir vs. Dolutegravir

A real-world comparative effectiveness study of virologically suppressed individuals switching from dolutegravir-, efavirenz-, or raltegravir-based regimens to bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) found that switching to BIC was associated with a higher probability of maintaining an undetectable viral load at 3 months [1]. Specifically, the probability of an undetectable viral load at 3 months was 2.9% higher (95% CI) for those switched to BIC compared to those continuing a dolutegravir-based regimen [1]. While long-term non-inferiority has been demonstrated in other studies, this real-world analysis suggests a potential early advantage for BIC in maintaining viral suppression post-switch.

Virologic suppression Switch strategy Comparative effectiveness

Predictive Efficacy in Dual Therapy Regimens: Bictegravir/Dolutegravir vs. Cabotegravir vs. Elvitegravir/Raltegravir

In a Cameroonian cohort of patients failing first-line antiretroviral therapy, genotypic resistance testing and Stanford HIVdb interpretation were used to predict the efficacy of various INSTI-containing dual therapy (DT) regimens [1]. Among INSTIs, the predicted efficacy was highest for dolutegravir and bictegravir (both 97.69%), followed by cabotegravir (96.15%) and elvitegravir/raltegravir (92.31%) [1]. This analysis, while not a direct clinical outcome comparison, provides class-level inference that the second-generation INSTIs (BIC, DTG) offer a significantly higher predicted efficacy in the context of pre-existing NNRTI resistance compared to first-generation agents, underscoring their value in treatment-experienced populations.

Dual therapy Predictive efficacy Genotypic resistance

Optimal Application Scenarios for Bictegravir Based on Quantified Differentiating Evidence


Global Clinical Trials in Regions with High HIV-1 Non-B Subtype Prevalence

Given bictegravir's demonstrated equal or higher potency against non-B subtypes compared to raltegravir and elvitegravir, and its lower median EC₅₀ (1.07 nM) relative to dolutegravir (2.14 nM) and cabotegravir (1.68 nM) in diverse subtype backgrounds [1], BIC-based regimens are optimally suited for multinational clinical trials enrolling participants from sub-Saharan Africa, Asia, and other regions where non-B subtypes predominate. This ensures consistent antiviral activity across the study population, minimizing subtype-dependent variability in efficacy outcomes.

Salvage Therapy Research in Heavily Treatment-Experienced Patients with Complex Integrase Resistance

Bictegravir's broader efficacy against complex integrase mutants, including the T66I/L74M/E138K/S147G/Q148R/S230N mutant where it outperformed dolutegravir [2], and its lower median fold-change in phenotypic susceptibility (3.2) compared to dolutegravir (6.3) in highly treatment-experienced patients failing INSTI therapy [3], position it as a preferred investigational agent for salvage therapy trials. Researchers developing regimens for patients with limited treatment options due to multiclass drug resistance should prioritize BIC for its enhanced resistance profile.

Simplification Strategies and Formulary Decision-Making for Polypharmacy Management

For healthcare systems and formularies managing patients with comorbidities requiring multiple concomitant medications, bictegravir's booster-free, once-daily single-tablet regimen offers a simplified approach with fewer clinically relevant drug-drug interactions compared to elvitegravir-based regimens [4]. Additionally, real-world data suggest a 2.9% higher probability of maintaining viral suppression at 3 months when switching to BIC from a dolutegravir-based regimen [5], supporting its use in treatment simplification and optimization strategies aimed at improving adherence and reducing pill burden while preserving virologic control.

Resistance Surveillance and Genotypic Susceptibility Testing Panels

The predictive efficacy analysis from Cameroon demonstrating 97.69% predicted activity for bictegravir in the context of NNRTI resistance [6] supports its inclusion as a key comparator in genotypic and phenotypic susceptibility testing panels for HIV-1 drug resistance surveillance. Procurement of bictegravir reference standards for these assays is justified by its superior predicted activity over first-generation INSTIs and its relevance as a second-generation benchmark for evaluating cross-resistance patterns in clinical isolates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 integrase inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.